molecular formula C10H15N3O B1416364 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1082828-62-3

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B1416364
CAS No.: 1082828-62-3
M. Wt: 193.25 g/mol
InChI Key: LTIDKFOVOHXIJW-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole ring bearing a cyclopropyl group

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopropyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIDKFOVOHXIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651302
Record name 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082828-62-3
Record name 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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